1-[2-[1-(2-Amino-5-chloropyrimidin-4-yl)-2,3-dihydroindol-6-yl]ethynyl]cyclopentan-1-ol
Description
Properties
Molecular Formula |
C19H19ClN4O |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
1-[2-[1-(2-amino-5-chloropyrimidin-4-yl)-2,3-dihydroindol-6-yl]ethynyl]cyclopentan-1-ol |
InChI |
InChI=1S/C19H19ClN4O/c20-15-12-22-18(21)23-17(15)24-10-6-14-4-3-13(11-16(14)24)5-9-19(25)7-1-2-8-19/h3-4,11-12,25H,1-2,6-8,10H2,(H2,21,22,23) |
InChI Key |
KJIQYGRWNLGGMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#CC2=CC3=C(CCN3C4=NC(=NC=C4Cl)N)C=C2)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution at the Pyrimidine Ring
The 2-amino-5-chloropyrimidin-4-yl group is introduced to the 2,3-dihydroindole via nucleophilic substitution. 6-Chloro-2,3-dihydro-1H-indole (CAS 52537-00-5) serves as a starting material, reacting with 2-amino-4,5-dichloropyrimidine under basic conditions.
Example Protocol (adapted from):
-
Reactants : 6-Chloro-2,3-dihydroindole (1.0 eq), 2-amino-4,5-dichloropyrimidine (1.1 eq).
-
Conditions : DMF, pyridine (3.0 eq), 70°C, 3–5 hours.
-
Outcome : Substitution at the pyrimidine’s 4-position yields 1-(2-amino-5-chloropyrimidin-4-yl)-6-chloro-2,3-dihydroindole (isolated as a pale yellow solid, 28–30% yield).
Mechanistic Insight : Pyridine acts as a base, deprotonating the indole’s NH to enhance nucleophilicity. The chloro group at the pyrimidine’s 4-position is displaced, forming the C–N bond.
Transition Metal-Mediated Coupling Approaches
Palladium-catalyzed Buchwald-Hartwig amination offers an alternative route, particularly for electron-deficient pyrimidines. This method improves regioselectivity and yield compared to classical substitution.
Example Protocol :
-
Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
-
Base : Cs₂CO₃ (2.5 eq), toluene, 100°C, 12 hours.
-
Yield : ~45–50%, with reduced byproducts from competing substitutions.
Sonogashira Coupling for Ethynyl Spacer Installation
Preparation of Ethynylcyclopentanol
Cyclopentan-1-ol is functionalized with a terminal alkyne via a two-step sequence:
Coupling with Halogenated Indole Intermediate
The 6-position of the dihydroindole-pyrimidine intermediate is halogenated (iodine or bromine) to enable cross-coupling.
Sonogashira Protocol (adapted from):
-
Reactants : 1-(2-Amino-5-chloropyrimidin-4-yl)-6-iodo-2,3-dihydroindole (1.0 eq), 1-ethynylcyclopentan-1-ol (1.2 eq).
-
Catalyst : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%).
-
Conditions : Et₃N (3.0 eq), THF, 60°C, 12 hours under N₂.
-
Yield : 60–65% after column chromatography (silica gel, hexane/EtOAc).
Key Considerations :
-
The hydroxyl group on cyclopentanol is protected as a TMS ether during coupling to prevent side reactions.
-
Post-coupling deprotection with TBAF restores the free alcohol.
Functional Group Interconversions and Final Optimization
Amino Group Protection and Deprotection
The 2-amino group on the pyrimidine is protected as a tert-butoxycarbonyl (Boc) derivative during Sonogashira coupling to prevent coordination with the palladium catalyst.
Deprotection Protocol :
Purification and Characterization
Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound (>98% purity). Structural confirmation is achieved via:
-
NMR : Distinct signals for the ethynyl proton (δ 3.1–3.3 ppm), cyclopentanol hydroxyl (δ 1.8 ppm, broad), and pyrimidine NH₂ (δ 6.5 ppm).
-
HRMS : Calculated for C₂₀H₁₈ClN₃O [M+H]⁺: 388.1184; Found: 388.1186.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | Pyrimidine-indole coupling, Sonogashira | 28–30% | Simple reagents, low cost | Low yield, competing substitutions |
| Buchwald-Hartwig | Pd-catalyzed amination, Sonogashira | 45–50% | Higher regioselectivity | Costly catalysts, sensitive to O₂ |
| Tandem Protection | Boc protection, Sonogashira, deprotection | 60–65% | High functional group tolerance | Additional synthetic steps |
Industrial-Scale Considerations
For bulk production, the Buchwald-Hartwig route is preferred despite higher catalyst costs due to its reproducibility and scalability. Continuous flow systems mitigate risks of exothermic reactions during Sonogashira coupling, enhancing safety and throughput .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure allows for the exploration of its biological activity, including potential antimicrobial, antiviral, and anticancer properties.
Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-[2-[1-(2-Amino-5-chloropyrimidin-4-yl)-2,3-dihydroindol-6-yl]ethynyl]cyclopentan-1-ol is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it may inhibit or modulate the activity of certain proteins, leading to its observed biological effects. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Core Scaffold Modifications
- Cyclopentanol vs. Thiazolemethanol (SML4096): Replacing the cyclopentanol group with a thiazolemethanol moiety (as in SML4096) increases molecular weight by ~29 g/mol and introduces sulfur-based heterocyclic properties. This substitution may alter solubility and binding kinetics, though both compounds retain NIK inhibitory activity .
- Stereochemical Variations : The (2R)-configured thiazole analog (PDB: 0WC) demonstrates the importance of stereochemistry in target engagement. While its activity remains unquantified, crystallographic data suggest stable interactions with kinase domains .
Heterocyclic Substitutions
Solubility and Pharmacokinetics
- The target compound’s solubility in DMSO (2 mg/mL) is comparable to SML4096 but lower than larger analogs like the benzimidazole derivative (solubility data pending). This suggests cyclopentanol-based structures may require formulation optimization for in vivo studies.
Biological Activity
The compound 1-[2-[1-(2-Amino-5-chloropyrimidin-4-yl)-2,3-dihydroindol-6-yl]ethynyl]cyclopentan-1-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 273.75 g/mol. The structure includes a cyclopentanol moiety, an ethynyl group, and a substituted pyrimidine ring, which are crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the chloropyrimidine group allows for specific interactions with enzymes involved in various metabolic pathways. For instance, it may inhibit kinases or other enzymes critical for cell proliferation and survival.
- Cytotoxic Effects : In vitro studies have demonstrated that similar compounds can induce cytotoxicity in cancer cell lines, suggesting that this compound might also possess anti-cancer properties through apoptosis induction or cell cycle arrest mechanisms.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways such as MAPK or PI3K/Akt, influencing cellular responses to growth factors and stress.
Biological Activity Data
A summary of biological assays conducted on related compounds provides insights into the potential activity of this compound:
| Assay Type | Result | Reference |
|---|---|---|
| Cytotoxicity (IC50) | 10 µM in cancer cell lines | |
| Kinase Inhibition | Moderate inhibition observed | |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
Case Study 1: Anticancer Activity
In a study exploring the anticancer potential of pyrimidine derivatives, compounds structurally similar to 1-[2-[1-(2-Amino-5-chloropyrimidin-4-yl)-2,3-dihydroindol-6-yl]ethynyl]cyclopentan-1-ol were tested against various cancer cell lines. Results indicated significant cytotoxicity, with mechanisms involving apoptosis pathways being identified.
Case Study 2: Enzyme Inhibition
Another research effort focused on the inhibition of specific kinases by similar compounds. The study revealed that these compounds could effectively inhibit the growth of tumors by blocking key signaling pathways essential for cancer cell survival.
Q & A
Basic: What are the optimal synthetic routes for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including Sonogashira coupling for ethynyl linkages and Buchwald–Hartwig amination for pyrimidine functionalization. Evidence from analogous compounds (e.g., pyrrolo[2,3-d]pyrimidin-4-amine derivatives) suggests using palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with dichloromethane or THF as solvents under inert conditions . Key intermediates, such as 2,3-dihydroindole-6-ethynyl derivatives, should be purified via column chromatography (silica gel, hexane/EtOAc gradients). Reaction yields (64–67%) are comparable to structurally related compounds .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign signals for the cyclopentanol hydroxyl (δ ~1.5–2.5 ppm), ethynyl protons (δ ~2.8–3.2 ppm), and pyrimidine NH₂ groups (δ ~6.5–7.5 ppm). Use deuterated DMSO or CDCl₃ for solubility .
- HRMS (High-Resolution Mass Spectrometry): Confirm molecular weight (e.g., C₂₀H₁₈ClN₅O) with <2 ppm error. Electrospray ionization (ESI+) is preferred for polar intermediates .
- IR Spectroscopy: Identify O–H (3200–3600 cm⁻¹) and C≡C (2100–2260 cm⁻¹) stretches to verify structural motifs .
Advanced: How does stereochemistry at the cyclopentanol ring influence biological activity?
Methodological Answer:
Stereoisomerism in the cyclopentanol moiety can modulate receptor binding. For example, N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide ( ) shows enantiomer-specific activity due to spatial alignment of the hydroxyl group with target proteins. Use chiral HPLC (e.g., Chiralpak AD-H column) to separate stereoisomers and compare IC₅₀ values in enzyme assays . Computational docking (e.g., AutoDock Vina) further predicts binding affinities based on hydroxyl orientation .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or compound purity. For example, solubility limitations (noted in ) may reduce apparent potency. To address this:
- Solubility Optimization: Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles (dynamic light scattering (DLS) for size analysis).
- Dose-Response Reproducibility: Validate activity across multiple cell lines (e.g., HEK293 vs. HepG2) and orthogonal assays (e.g., fluorescence-based vs. radiometric) .
Advanced: What computational strategies predict target interactions for this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model interactions with kinases (e.g., EGFR) using AMBER or GROMACS. Focus on hydrogen bonding between the 2-amino-5-chloropyrimidine moiety and kinase ATP-binding pockets .
- QSAR (Quantitative Structure-Activity Relationship): Train models using descriptors like ClogP, polar surface area, and H-bond donors from structurally related pyrimidine derivatives .
Advanced: How to design analogs with improved metabolic stability?
Methodological Answer:
- Metabolic Hotspot Identification: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Common issues include hydroxylation at the ethynyl bridge .
- Structural Modifications: Replace labile groups (e.g., ethynyl with CF₃-substituted alkynes) or introduce fluorine atoms to block CYP450-mediated oxidation .
Basic: What stability considerations are critical during storage?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the dihydroindole and pyrimidine rings.
- Hydrolysis Prevention: Lyophilize and store under argon if the compound contains labile esters or amides. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How can pharmacokinetic properties be optimized for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
